molecular formula C13H12OSe B14407883 Benzene, 1-methoxy-2-(phenylseleno)- CAS No. 80448-00-6

Benzene, 1-methoxy-2-(phenylseleno)-

Cat. No.: B14407883
CAS No.: 80448-00-6
M. Wt: 263.20 g/mol
InChI Key: OWTLSOPOESNGEC-UHFFFAOYSA-N
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Description

Benzene, 1-methoxy-2-(phenylseleno)- (C₁₃H₁₂OSe) is an organoselenium compound featuring a methoxy (-OCH₃) and a phenylseleno (-SePh) group in the ortho positions on a benzene ring. This compound is of interest in organic synthesis due to the unique reactivity of the phenylseleno group, which serves as a versatile intermediate in selenofunctionalization reactions and heterocycle formation . Its structural analogs are explored in medicinal chemistry, particularly for enzyme inhibition (e.g., lactate dehydrogenase A, LDHA) and anticancer applications .

Properties

CAS No.

80448-00-6

Molecular Formula

C13H12OSe

Molecular Weight

263.20 g/mol

IUPAC Name

1-methoxy-2-phenylselanylbenzene

InChI

InChI=1S/C13H12OSe/c1-14-12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

OWTLSOPOESNGEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1[Se]C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene, 1-methoxy-2-(phenylseleno)- typically involves electrophilic aromatic substitution reactions. One common method is the reaction of methoxybenzene with phenylselenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of benzene, 1-methoxy-2-(phenylseleno)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-methoxy-2-(phenylseleno)- undergoes various types of chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form selenoxide intermediates.

    Reduction: The compound can be reduced to remove the phenylseleno group, yielding methoxybenzene.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Selenoxide derivatives.

    Reduction: Methoxybenzene.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Benzene, 1-methoxy-2-(phenylseleno)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzene, 1-methoxy-2-(phenylseleno)- involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The phenylseleno group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The methoxy group can also modulate the compound’s electronic properties, affecting its interactions with other molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties of Analogous Compounds

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Reference
1-Methoxy-4-(phenylseleno)benzene -OCH₃ (1), -SePh (4) 248.19 g/mol LDHA inhibitor; para-substitution reduces steric hindrance
1-Bromo-2-(phenylselenyl)benzene -Br (1), -SePh (2) 264.03 g/mol Twisted aromatic rings; lacks π-stacking due to steric effects
1-Allylsulfanyl-2-methoxybenzene -OCH₃ (2), -S-allyl (1) 180.26 g/mol Sulfur analog; lower polarizability vs. Se; used in thioether synthesis
1-(Phenylseleno)-4-(trifluoromethyl)benzene (PSTMB) -SePh (1), -CF₃ (4) 286.17 g/mol Potent LDHA inhibitor; CF₃ enhances electron-withdrawing effects

Key Observations :

  • Selenium vs. Sulfur: The phenylseleno group (SePh) offers greater polarizability and nucleophilicity than sulfur analogs, enabling unique redox behavior and catalytic applications .
  • Electronic Effects: Electron-withdrawing groups (e.g., -CF₃ in PSTMB) enhance LDHA inhibition, while methoxy groups (-OCH₃) act as electron donors, modulating electronic density on the aromatic ring .

Physical and Crystallographic Properties

  • Crystal Packing : The target compound’s steric bulk from ortho substituents likely prevents π-stacking, similar to 1-bromo-2-(phenylselenyl)benzene .
  • Solubility : Methoxy groups enhance solubility in polar solvents compared to halogenated analogs like 1-bromo-2-(phenylselenyl)benzene.

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